Lipophilicity: Ether vs Direct C–C Linkage
The target compound, with an ether bridge between the azetidine and the 4-methylcyclohexyl ring, has a vendor-reported LogP of 1.73 . The isomeric analog 2-(4-methylcyclohexyl)azetidine, in which the cyclohexyl group is attached via a direct C–C bond without an oxygen atom, carries a computationally predicted XLogP3 of 2.6 [1]. The ether oxygen introduces a polar atom that reduces LogP by approximately 0.87 log units, corresponding to a roughly 7.4-fold difference in octanol–water partition coefficient. This magnitude of difference is sufficient to alter membrane permeability, aqueous solubility, and CYP-mediated metabolic susceptibility in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 1.73 (vendor-reported, Fluorochem) |
| Comparator Or Baseline | 2-(4-Methylcyclohexyl)azetidine (CAS 1496978-29-0): XLogP3 = 2.6 (PubChem predicted) |
| Quantified Difference | ΔLogP ≈ 0.87 (target more hydrophilic by ~7.4-fold in partition coefficient) |
| Conditions | Target LogP source: Fluorochem product datasheet ; comparator XLogP3 source: PubChem computational prediction [1]. Different measurement/prediction methods; values are not from a single head-to-head study. |
Why This Matters
Procurement of the wrong connectivity isomer (C–C linked instead of ether-linked) would introduce an unintended ~7.4-fold increase in lipophilicity, potentially compromising the solubility, permeability balance, and lead-likeness of any derived series.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for 2-(4-Methylcyclohexyl)azetidine, CAS 1496978-29-0. XLogP3: 2.6. Available at: https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-28). View Source
